molecular formula C4H4BrNO3S B2937524 5-Bromofuran-2-sulfonamide CAS No. 1017264-48-0

5-Bromofuran-2-sulfonamide

Cat. No. B2937524
CAS RN: 1017264-48-0
M. Wt: 226.04
InChI Key: XYTHDEPHDIPOCJ-UHFFFAOYSA-N
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Description

5-Bromofuran-2-sulfonamide is a chemical compound with a molecular weight of 226.05 . It is a white to yellow to light brown powder .


Synthesis Analysis

The synthesis of sulfonamide derivatives, including 5-Bromofuran-2-sulfonamide, has been achieved through a self-templation approach . The process involves the alkylation reaction of the sulfonamide moieties .


Molecular Structure Analysis

The molecular structure of 5-Bromofuran-2-sulfonamide consists of a sulfur atom with two double bonds to oxygens, one S–C sigma bond, and one S–N sigma bond . The nitrogen can be bonded to two protons, two alkyl groups, or one of each .


Chemical Reactions Analysis

Sulfonamides, including 5-Bromofuran-2-sulfonamide, can be modified, degraded, or used as nutrients by some bacteria . They can also be synthesized from cheaply available 2-bromofuran through a series of reactions including aromatic sulfonation, sulfonamide .


Physical And Chemical Properties Analysis

5-Bromofuran-2-sulfonamide is a powder with a melting point of 98-99°C . The crystal forms of sulfonamides, including 5-Bromofuran-2-sulfonamide, are of great interest due to their ability to modify the physical properties of the active pharmaceutical ingredient .

Scientific Research Applications

Chemical Synthesis

5-Bromofuran-2-sulfonamide is a chemical compound with the molecular weight of 226.05 . It’s often used in chemical synthesis due to its unique structure and properties . The compound is typically stored at room temperature and comes in a powder form .

Precursor for Polymers

Sulfonimidates, a class of organosulfur compounds to which 5-Bromofuran-2-sulfonamide belongs, have been utilized as precursors for polymers . The decomposition of sulfonimidates at elevated temperatures can lead to the formation of poly (oxothiazene) polymers .

Drug Synthesis

Sulfonimidates, including 5-Bromofuran-2-sulfonamide, have been used in the synthesis of sulfoximine and sulfonimidamide drug candidates . These compounds have gained prominence due to their medicinal chemistry properties .

Alkyl Transfer Reagents

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This application plays on the lability of sulfonimidates under acidic conditions .

Synthesis of Other Organosulfur Compounds

Sulfonimidates have seen a resurgence in interest as intermediates to access other important organosulfur compounds . This makes 5-Bromofuran-2-sulfonamide a valuable compound in the synthesis of a wide range of organosulfur compounds .

Biological Research

Sulfonamide derivatives, such as 5-Bromofuran-2-sulfonamide, have been studied for their biological effects . These studies often focus on the synthesis of these compounds and their potential applications in biological research .

Safety And Hazards

The safety information for 5-Bromofuran-2-sulfonamide includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

5-bromofuran-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTHDEPHDIPOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromofuran-2-sulfonamide

CAS RN

1017264-48-0
Record name 5-bromofuran-2-sulfonamide
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